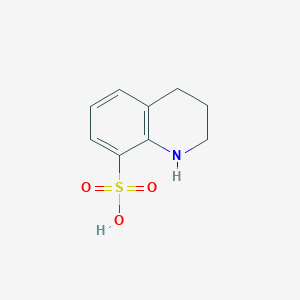
2,2-Dimethyl-5-vinyl-1,3-dioxan-5-yl methyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-5-vinyl-1,3-dioxan-5-yl methyl carbonate is an organic compound with the molecular formula C10H16O5 It is a derivative of dioxane, characterized by the presence of a vinyl group and a methyl carbonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-yl methyl carbonate typically involves the reaction of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol with methyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methyl chloroformate. The reaction proceeds as follows:
2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol+Methyl chloroformate→2,2-Dimethyl-5-vinyl-1,3-dioxan-5-yl methyl carbonate+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-vinyl-1,3-dioxan-5-yl methyl carbonate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The carbonate group can be reduced to form alcohols.
Substitution: The vinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxane derivatives.
Scientific Research Applications
2,2-Dimethyl-5-vinyl-1,3-dioxan-5-yl methyl carbonate has several scientific research applications:
Polymer Chemistry: It can be used as a monomer in the synthesis of polymers with unique properties.
Materials Science: It can be incorporated into materials to enhance their mechanical and thermal properties.
Biology and Medicine:
Industry: Used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-yl methyl carbonate involves its ability to undergo polymerization and form cross-linked networks The vinyl group can participate in free radical polymerization, while the carbonate group can undergo hydrolysis to release carbon dioxide and form alcohols
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxan-5-one: A related compound with similar structural features but lacking the vinyl group.
2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol: The precursor to the carbonate derivative, with a hydroxyl group instead of the carbonate group.
Uniqueness
2,2-Dimethyl-5-vinyl-1,3-dioxan-5-yl methyl carbonate is unique due to the presence of both a vinyl group and a carbonate group, which allows it to participate in a wide range of chemical reactions and form versatile materials. Its ability to undergo polymerization and form biocompatible polymers makes it particularly valuable in the fields of polymer chemistry and materials science.
Properties
Molecular Formula |
C10H16O5 |
|---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
(5-ethenyl-2,2-dimethyl-1,3-dioxan-5-yl) methyl carbonate |
InChI |
InChI=1S/C10H16O5/c1-5-10(15-8(11)12-4)6-13-9(2,3)14-7-10/h5H,1,6-7H2,2-4H3 |
InChI Key |
YKQHQWSJNMUQST-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(CO1)(C=C)OC(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11889360.png)
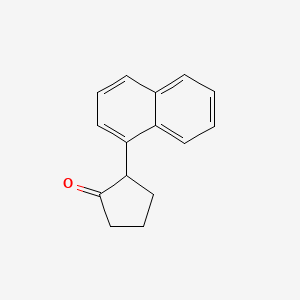

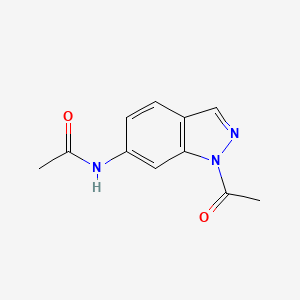


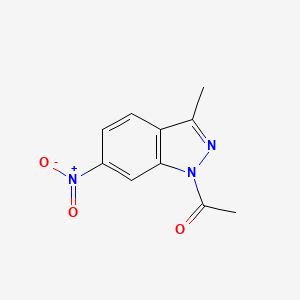
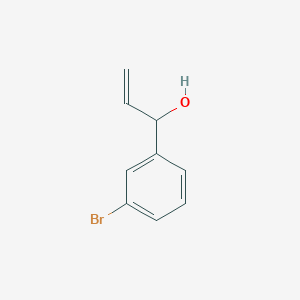
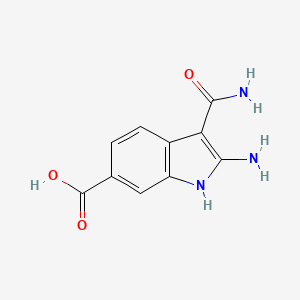

![4-[(Propan-2-yl)oxy]naphthalene-1-carbonitrile](/img/structure/B11889430.png)
![3-Ethoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one](/img/structure/B11889434.png)
